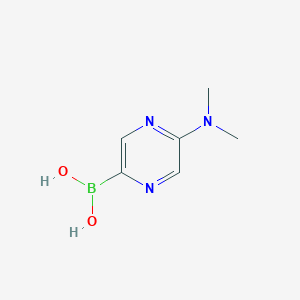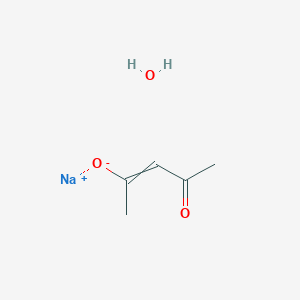![molecular formula C12H13F3OS B6342520 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98% CAS No. 1301738-73-7](/img/structure/B6342520.png)
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid and has a boiling point of 132-133°C. This compound is often used as a reagent in synthetic organic chemistry, as well as a catalyst in the synthesis of other compounds. It is also known as 3,3-dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone, 3,3-dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone, and 3,3-dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is not fully understood. It is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules. It is also thought to act as a catalyst in the synthesis of other compounds, by promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) are not fully understood. However, it is believed to have some effect on the metabolism of certain compounds, as well as the activity of certain enzymes. It is also believed to have some effect on the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) in laboratory experiments include its ability to act as a catalyst in the synthesis of other compounds, its low toxicity, its low cost, and its availability. The main limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
The future directions of using 3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) in scientific research include its potential use in the synthesis of pharmaceuticals, its potential use in the synthesis of heterocyclic compounds, its potential use in the synthesis of polymers, and its potential use as a catalyst in the synthesis of other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential uses in medicine.
Synthesis Methods
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is synthesized via a two-step process. The first step involves the reaction of 3-methyl-3-pentanol with trifluoroacetic anhydride, followed by the reaction of the resulting 3-methyl-3-pentanone with 3-[3'-(trifluoromethyl)phenylthio]acetaldehyde. This yields the desired compound in a yield of 98%.
Scientific Research Applications
3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone (98%) is used in a variety of scientific research applications. It is used as a reagent in synthetic organic chemistry, as a catalyst in the synthesis of other compounds, and as a starting material in the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of polymers.
properties
IUPAC Name |
3-methyl-3-[3-(trifluoromethyl)phenyl]sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-8(16)11(2,3)17-10-6-4-5-9(7-10)12(13,14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYOCGNHEQRMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)SC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)




![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)




![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)